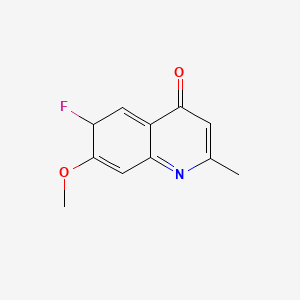
2-acetamido-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid is an organic compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol This compound is characterized by the presence of an acetamido group, a quinolinone moiety, and a propanoic acid side chain
准备方法
The synthesis of 2-acetamido-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with acetic anhydride and ammonia under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-Acetamido-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido group, using reagents such as halogens or alkylating agents. This can lead to the formation of substituted quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce reduced quinoline derivatives.
科学研究应用
2-Acetamido-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 2-acetamido-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of metabolic pathways and the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
相似化合物的比较
2-Acetamido-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: This compound has a similar quinolinone moiety but differs in the presence of an amino group instead of an acetamido group.
4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl-acetic acid propyl ester: This compound features a hydroxy group and an acetic acid ester side chain, making it structurally related but functionally distinct.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
属性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC 名称 |
2-acetamido-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O4/c1-8(17)15-12(14(19)20)6-9-7-13(18)16-11-5-3-2-4-10(9)11/h2-5,7,10,12H,6H2,1H3,(H,15,17)(H,19,20) |
InChI 键 |
QZNJQZSIKOAKMM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC1=CC(=O)N=C2C1C=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B12344116.png)

![[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12344126.png)
![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)
![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)
![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)


![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)


